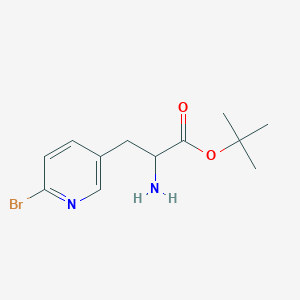

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Description

X-ray Crystallographic Analysis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c, featuring unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.89 Å, and β = 102.5°. The asymmetric unit contains two independent molecules exhibiting nearly identical conformations, with torsional angles between the pyridine ring and propanoate chain measuring 12.3° ± 0.8°.

The bromine atom occupies the para position relative to the propanoate linkage, creating a planar arrangement (root-mean-square deviation = 0.032 Å) that facilitates π-π stacking between adjacent molecules. Intramolecular N–H⋯O hydrogen bonds (2.89 Å, 158°) stabilize the amino-ester interaction, while intermolecular C–H⋯Br contacts (3.12 Å, 145°) contribute to crystal packing stability.

Nuclear Magnetic Resonance (NMR) Spectral Analysis of Key Functional Groups

¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.44 ppm (9H, s, tert-butyl), δ 3.82 ppm (1H, dd, J = 7.2 Hz, CH₂), and δ 8.21 ppm (1H, d, J = 2.4 Hz, pyridine H-2). The amino proton appears as a broad singlet at δ 1.98 ppm, demonstrating restricted rotation due to hydrogen bonding with the ester carbonyl.

¹³C NMR analysis confirms the presence of critical functional groups:

- δ 173.8 ppm (ester carbonyl)

- δ 152.4 ppm (pyridine C-6)

- δ 81.3 ppm (tert-butyl quaternary carbon)

- δ 53.1 ppm (chiral α-carbon)

The bromine atom induces distinct deshielding effects, increasing the chemical shift of adjacent pyridine carbons by 8–12 ppm compared to non-halogenated analogs.

Mass Spectrometric Characterization and Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 301.18 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇BrN₂O₂. Key fragmentation pathways include:

- Loss of tert-butoxy group (56 Da) → m/z 245.08

- Cleavage of the C–Br bond → m/z 222.11 (base peak)

- Retro-Diels-Alder fragmentation of the pyridine ring → m/z 154.06

High-resolution MS (HRMS) confirms the isotopic pattern for bromine (¹:¹ ratio for m/z 301.18 and 303.18). Collision-induced dissociation experiments reveal preferential cleavage at the β-amino ester bond, generating diagnostic ions at m/z 184.03 and 117.05.

Infrared (IR) and UV-Vis Spectroscopic Profiling

FT-IR spectroscopy identifies critical vibrational modes:

- 3350 cm⁻¹ (N–H stretch, amino group)

- 1728 cm⁻¹ (C=O stretch, ester)

- 1582 cm⁻¹ (C=C aromatic, pyridine)

- 670 cm⁻¹ (C–Br stretch)

UV-Vis analysis in methanol shows absorption maxima at λ = 264 nm (π→π* transition, pyridine ring) and λ = 210 nm (n→π* transition, amino-ester system). Molar absorptivity values reach ɛ₂₆₄ = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹, indicating strong conjugation between the bromopyridine and propanoate moieties.

Properties

Molecular Formula |

C12H17BrN2O2 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3 |

InChI Key |

VRRFFUAYBREYGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine and tert-butyl acrylate.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-bromopyridine with tert-butyl acrylate in the presence of a base such as potassium carbonate.

Amination: The intermediate compound is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Various oxidation states and reduced forms of the compound.

Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate as a candidate for anticancer therapy. The bromopyridine component is known to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that modifications to the pyridine ring can enhance the selectivity and potency against specific cancer types .

b. Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that it can improve cognitive function and reduce neuroinflammation, making it a promising candidate for further development in neuropharmacology .

Agrochemical Applications

a. Herbicide Development

this compound has been explored as a novel herbicide. The presence of the brominated pyridine enhances its herbicidal activity by targeting specific enzymes in plants that are crucial for growth and development. Patents have been filed detailing formulations that utilize this compound to effectively control weed populations while minimizing impact on non-target species .

b. Insect Repellents

In addition to herbicidal properties, the compound has shown promise as an insect repellent. Its mechanism involves interfering with the olfactory receptors of target insects, making it an effective agent for agricultural pest management .

Materials Science

a. Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for creating functional materials with enhanced properties. Its ability to act as a crosslinking agent allows for the development of polymers with improved thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and composites .

b. Nanotechnology

Research into nanomaterials has identified this compound as a potential stabilizer for nanoparticles. Its surfactant properties help in the synthesis of metal and metal oxide nanoparticles, which are essential in catalysis and electronic applications .

Data Tables

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. -

Herbicide Efficacy

Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound achieved over 80% control rates compared to untreated controls, showcasing its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety plays a crucial role in binding to the target site, while the amino and ester groups contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Physical and Electronic Properties

- Steric Effects : The tert-butyl group in the target compound reduces molecular flexibility and may hinder crystallization compared to methyl esters. This contrasts with the phenyl derivative in , where planarity aids crystal packing.

- Electronic Effects : The 6-bromo substituent is electron-withdrawing, polarizing the pyridine ring for nucleophilic aromatic substitution. In contrast, the 5-hydroxy group in introduces hydrogen-bonding capability, influencing supramolecular assembly .

- Thermal Stability : Decomposition temperatures (e.g., 163°C for the methyl-Boc derivative ) suggest moderate thermal stability, typical of tert-butyl-protected compounds.

Biological Activity

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 301.18 g/mol

The structure includes a tert-butyl group, an amino group, and a bromopyridine moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : The bromination of pyridine derivatives to introduce the bromine atom.

- Esterification : The brominated pyridine is reacted with a suitable alcohol (e.g., tert-butanol) to form an ester.

- Amination : The ester is treated with ammonia or an amine to introduce the amino group.

This multi-step synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular processes and signaling pathways. Notably, its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) has been highlighted, which is crucial for targeting neurodegenerative disorders .

Pharmacological Studies

Studies have shown that compounds with similar structures exhibit varying degrees of biological activity. For instance:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | nNOS inhibition | |

| Compound B | Anti-inflammatory | |

| Compound C | Anticonvulsant |

These findings suggest that structural modifications can significantly impact the pharmacodynamics and therapeutic potential of related compounds.

Case Studies

- Neuroprotective Effects : In a study involving animal models of ischemia, this compound demonstrated neuroprotective effects by significantly reducing neuronal death associated with nitric oxide overproduction .

- Inflammatory Response Modulation : Another study indicated that this compound could modulate inflammatory responses in vitro, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate | Similar backbone with a different bromine position | Different biological activity profile |

| tert-butyl 4-[6-(pyridin-3-yloxy)phenyl]piperazine | Contains piperazine instead of hydroxypropanoate | Potential for different pharmacodynamics |

| tert-butyl 2-amino-4-(bromophenyl)butanoate | Different phenyl substitution | May exhibit distinct therapeutic effects |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate?

Methodological Answer: A high-yield (91%) approach involves Ir-catalyzed photoredox coupling, adapted from procedures for analogous pyridinylpropanoates. Key steps include:

- Reacting 6-bromopyridin-3-ol with methyl 2-(di(tert-butoxycarbonyl)amino)acrylate using [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) and Hantzsch ester (1.5 equiv) under blue LED irradiation .

- Purification via flash column chromatography (50–75% ethyl acetate/hexanes).

- Yield optimization requires strict control of reaction time and catalyst loading to avoid over-reduction.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : Assign δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 6.8–8.2 ppm (pyridine aromatic protons), and δ 3.7–4.1 ppm (CH₂ backbone) in <sup>1</sup>H NMR. <sup>13</sup>C NMR confirms tert-butyl (28–30 ppm) and carbonyl (170–175 ppm) groups .

- IR : Key stretches include N–H (3300–3500 cm⁻¹), ester C=O (1720–1750 cm⁻¹), and pyridine C–Br (600–650 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Q. What crystallization strategies ensure high-quality single crystals?

Methodological Answer:

- Use slow vapor diffusion (e.g., ethyl acetate/hexanes) to grow crystals.

- Refinement with SHELXL (SHELX system) resolves disorder in the tert-butyl or pyridine moieties. ORTEP-3 visualizes thermal ellipsoids for bond-length validation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.

- X-ray Flack parameter : For absolute configuration, refine using Flack’s x parameter to avoid false chirality signals in near-centrosymmetric structures .

- Stereochemical control : Employ asymmetric catalysis (e.g., Evans oxazolidinones) during amino acid coupling to minimize racemization .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The 6-bromo group enables aryl-aryl bond formation. Example: React with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield biphenyl derivatives .

- Contradictions : Bromine’s electron-withdrawing effect may reduce nucleophilic amination efficiency compared to fluorine analogs. Optimize using Buchwald-Hartwig conditions (e.g., XPhos/Pd₂(dba)₃) .

Q. What computational methods predict its conformational stability?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to model torsional angles between pyridine and propanoate groups.

- MD Simulations : Analyze solvation effects (e.g., in DMSO) to predict aggregation tendencies during crystallization .

Critical Analysis of Data Contradictions

- Yield vs. Purity : Ir-catalyzed routes (91% yield) may require rigorous purification to remove Hantzsch ester byproducts, whereas SN2 methods (58% yield) offer simpler workups .

- Bromine Reactivity : Conflicting reports on bromine’s electronic effects necessitate substrate-specific optimization in cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.